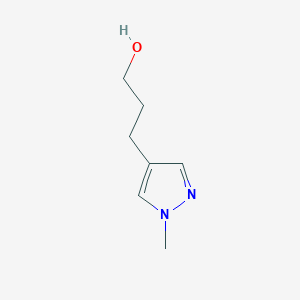

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Übersicht

Beschreibung

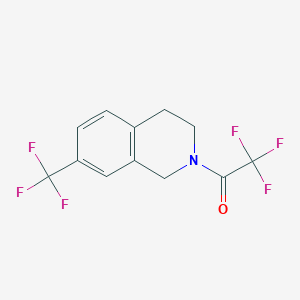

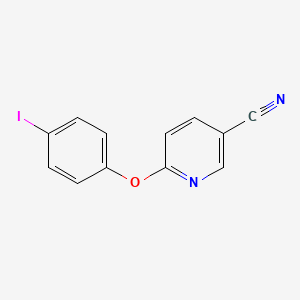

“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a heterocyclic compound with the empirical formula C7H12N2O . It has a molecular weight of 140.18 . The compound is in liquid form .

Molecular Structure Analysis

The SMILES string of “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is CN1N=CC(CCCO)=C1 . The InChI is 1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 .Physical And Chemical Properties Analysis

“3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” is a liquid . It has a molecular weight of 140.18 . The compound’s CAS Number is 192661-38-4 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

The compound can be used in the synthesis of complex compounds. For example, it was used in the synthesis of a platinum (II) complex, which was created via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .

Organic Light-Emitting Diode (OLED) Materials

The synthesized platinum (II) complex exhibits green fluorescence with a maximum at 514 nm, making it a potential candidate for use in organic light-emitting diodes (OLEDs) .

Antioxidant Activities

Pyrazole derivatives, such as “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol”, have been shown to possess antioxidant activities . These compounds can neutralize free radicals, which are harmful to biological systems.

Anticancer Activities

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . They have been approved for the treatment of different types of cancer .

Anti-Tubercular Agents

The compound could potentially be used in the design of anti-tubercular agents . This would involve combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Antifungal Activities

While not directly related to “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol”, other pyrazole derivatives have been studied for their antifungal activities . It’s possible that “3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol” could also have similar properties.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNHHFTLCVQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596383 | |

| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192661-38-4 | |

| Record name | 1-Methyl-1H-pyrazole-4-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192661-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)